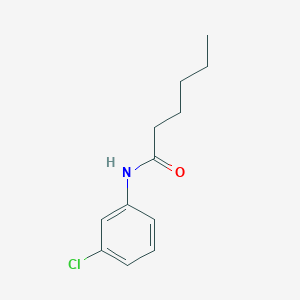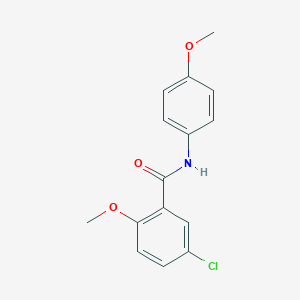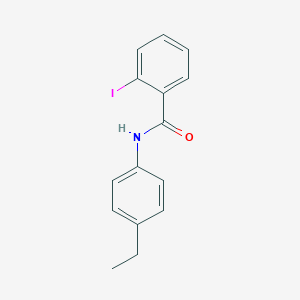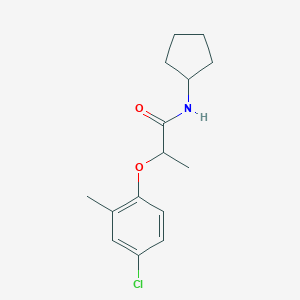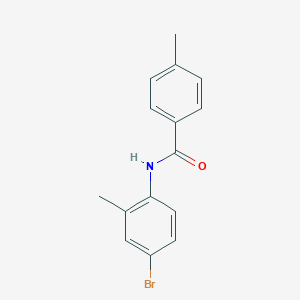
N-(4-bromo-2-methylphenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-4-methylbenzamide, also known as BAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAM belongs to the class of benzamides and is a derivative of 2-amino-N-(2-methylphenyl) benzamide.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-methylbenzamide is not fully understood. However, it has been suggested that N-(4-bromo-2-methylphenyl)-4-methylbenzamide exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, N-(4-bromo-2-methylphenyl)-4-methylbenzamide can induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, leading to changes in gene expression. N-(4-bromo-2-methylphenyl)-4-methylbenzamide has also been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been found to have antiviral activity against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-methylphenyl)-4-methylbenzamide in lab experiments is its high yield synthesis method. Additionally, N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using N-(4-bromo-2-methylphenyl)-4-methylbenzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety of N-(4-bromo-2-methylphenyl)-4-methylbenzamide for use in humans.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-methylphenyl)-4-methylbenzamide. One area of research is the development of N-(4-bromo-2-methylphenyl)-4-methylbenzamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of N-(4-bromo-2-methylphenyl)-4-methylbenzamide. Further studies are also needed to determine the safety of N-(4-bromo-2-methylphenyl)-4-methylbenzamide for use in humans and to explore its potential side effects.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-methylphenyl)-4-methylbenzamide involves the reaction between 4-bromo-2-methylaniline and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4-bromo-2-methylphenyl)-4-methylbenzamide as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-bromo-2-methylphenyl)-4-methylbenzamide has been found to have antiviral activity against the hepatitis C virus.
Propiedades
Fórmula molecular |
C15H14BrNO |
|---|---|
Peso molecular |
304.18 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-10-3-5-12(6-4-10)15(18)17-14-8-7-13(16)9-11(14)2/h3-9H,1-2H3,(H,17,18) |
Clave InChI |
FMORYUFIXLANEF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




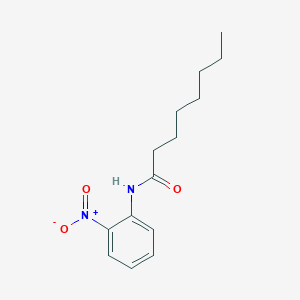
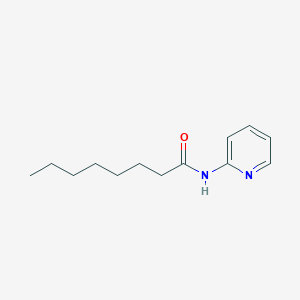
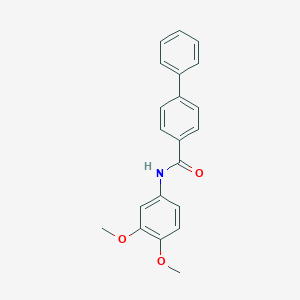

![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B291631.png)
